
Technical Guide: Antibacterial Activity of the
Enterocin from Enterococcus faecium FAIR-E

198

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antibacterial agent 198

Cat. No.: B12370176 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the antibacterial agent

produced by the bacterial strain Enterococcus faecium FAIR-E 198. This agent is an enterocin,

a class of ribosomally synthesized antimicrobial peptides, or bacteriocins. While research has

primarily focused on its efficacy against foodborne pathogens such as Listeria monocytogenes,

this guide consolidates the available quantitative data, outlines detailed experimental protocols

for its assessment, and describes the putative mechanism of action relevant to Gram-positive

bacteria, including Enterococcus species. The information is intended to serve as a core

resource for researchers investigating novel antimicrobial agents.

Introduction to the Antibacterial Agent from E.
faecium FAIR-E 198
The antibacterial agent in question is not a synthetic compound designated "198," but rather a

bacteriocin produced by the Enterococcus faecium strain FAIR-E 198, originally isolated from

Greek Feta cheese.[1][2] Bacteriocins produced by Enterococcus species are termed

enterocins. These peptides are known for their antimicrobial activity, often targeting closely

related species, including other enterococci, thereby playing a role in niche competition.[3] The

enterocin from FAIR-E 198 has been characterized as a Class IIa, or pediocin-like, bacteriocin.

[1] This class of bacteriocins is particularly noted for its potent anti-Listeria activity.[1][4]
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While specific studies testing the FAIR-E 198 enterocin against other Enterococcus strains are

not publicly available, numerous other enterocins, such as Enterocin A, Enterocin Q, and

Enterocin K1, have demonstrated significant antimicrobial activity against pathogenic and

multidrug-resistant enterococci, including Vancomycin-Resistant Enterococcus (VRE) strains.

[3][5]

Quantitative Data Summary
The antimicrobial efficacy of the FAIR-E 198 enterocin has been quantified primarily against

Listeria monocytogenes. The data is presented below in Arbitrary Units per milliliter (AU/mL),

where one unit is defined as the reciprocal of the highest twofold dilution showing a clear zone

of growth inhibition against an indicator organism.[6]

Table 1: Inhibitory Activity of FAIR-E 198 Enterocin Against Listeria monocytogenes Strains

Target Strain Inhibitory Activity (AU/mL)

L. monocytogenes IOC 1551, SCOTT A 1,600

L. monocytogenes IOC 1324, ATCC 19111,

ATCC 7644
3,200

L. monocytogenes IOC 1630 4,800

L. monocytogenes IOC 1359, IOC 1898 6,400

L. monocytogenes ATCC 19115 12,800

L. monocytogenes IOC 1527 19,200

Data sourced from a study assessing the antimicrobial spectrum via the critical-dilution method.

[1][7]

Table 2: Enterocin Production and Activity in Different Culture Media

Culture Medium Maximum Bacteriocin Activity (AU/mL)

MRS Broth 800

Skim Milk 100
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Activity was measured against L. monocytogenes Scott A as the indicator strain.[1]

Table 3: Efficacy in Co-Culture Experiments in Milk (48h at 35°C)

Target Pathogen
Initial Inoculum
(log CFU/mL)

Change in
Pathogen Count

Outcome

Listeria
monocytogenes
Scott A

2.19
-1.04 log CFU/mL
(at 3h)

Initial reduction
followed by
regrowth to 3.68
log CFU/mL.[8]

Bacillus cereus K1-

B041
Not specified

Reduction to <1.00

log CFU/mL

Reduced to below the

detection limit.[8]

| Staphylococcus aureus ATCC 27154 | Not specified | No significant change | No inhibitory

effect observed.[8] |

Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented

above.

This method is used to quantify the activity of a bacteriocin in a cell-free supernatant. It can be

performed using an agar well diffusion assay or a microtiter plate assay.
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Phase 1: Preparation

Phase 2: Assay

Phase 3: Incubation & Analysis

Grow E. faecium FAIR-E 198
in MRS broth (e.g., 24h, 37°C)

Centrifuge culture to pellet cells

Collect supernatant

Filter-sterilize supernatant
(0.22 µm filter)

Perform serial twofold dilutions
of the sterile supernatant

Prepare indicator lawn:
Mix log-phase indicator bacteria

(e.g., L. monocytogenes) with soft agar

Pour indicator lawn over
base agar plate and let solidify

Incubate plates
(e.g., 24h, 37°C)

Spot 10 µL of each dilution
onto the indicator lawn

Observe zones of inhibition
around spots

Identify the highest dilution (D)
showing a clear inhibition zone

Calculate Activity (AU/mL)
= (1/D) * (1000 µL / 10 µL)

Click to download full resolution via product page

Caption: Workflow for the Critical Dilution Method.
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Methodology:

Preparation of Cell-Free Supernatant (CFS):

Inoculate E. faecium FAIR-E 198 into De Man, Rogosa and Sharpe (MRS) broth and

incubate for 18-24 hours at 37°C.[1]

Harvest the culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the

bacterial cells.

Carefully decant the supernatant.

Sterilize the supernatant by passing it through a 0.22 µm pore size filter to remove any

remaining bacteria. This is the crude bacteriocin extract.

Preparation of Indicator Lawn:

Grow the indicator strain (e.g., L. monocytogenes or an Enterococcus strain) in an

appropriate broth to the mid-logarithmic phase of growth.

Prepare MRS agar plates (or other suitable agar) as the base layer.

In a sterile tube, mix 100 µL of the indicator culture with 3-5 mL of molten soft agar (e.g.,

MRS with 0.75% agar), cooled to ~45°C.

Immediately pour the soft agar mixture over a base agar plate to create a uniform lawn.

Allow it to solidify completely.

Activity Assay:

Perform serial twofold dilutions of the CFS using a sterile buffer or broth.

Carefully spot 10 µL of each dilution onto the surface of the solidified indicator lawn.

Allow the spots to dry completely before inverting the plates.

Incubation and Calculation:
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Incubate the plates under appropriate conditions for the indicator strain (e.g., 24 hours at

37°C).

Examine the plates for clear zones of growth inhibition where the dilutions were spotted.

The activity, in AU/mL, is calculated as the reciprocal of the highest dilution that produces

a distinct zone of inhibition.[6]

This method assesses the inhibitory effect of the bacteriocin-producing strain on a target

pathogen during growth in a shared liquid medium (e.g., milk).
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Phase 1: Experimental Setup

Phase 2: Incubation and Sampling

Phase 3: Analysis

Prepare sterile growth medium
(e.g., UHT skim milk)

Create three experimental groups:
1. Control (Pathogen only)

2. Test (Pathogen + E. faecium)
3. Producer Control (E. faecium only)

Prepare overnight cultures of:
A) E. faecium FAIR-E 198

B) Target Pathogen

Inoculate flasks with defined
starting concentrations (CFU/mL)

Incubate all flasks at
controlled temperature (e.g., 35°C)

Aseptically collect samples
at defined time points

(e.g., 0, 3, 6, 24, 48 hours)

Perform serial dilutions
of each sample

Plate dilutions on selective agar
to differentiate and count:

A) E. faecium
B) Target Pathogen

Incubate plates and count colonies
to determine CFU/mL

Plot growth curves (log CFU/mL vs. Time)
and compare Test vs. Control

Click to download full resolution via product page

Caption: Workflow for a Co-Culture Antimicrobial Assay.
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Methodology:

Inoculum Preparation:

Prepare fresh overnight cultures of E. faecium FAIR-E 198 and the target pathogen (e.g.,

Enterococcus faecalis VRE).

Wash and resuspend cells in a sterile saline solution to a standardized optical density to

ensure a consistent starting inoculum.

Co-Culturing:

Prepare flasks with sterile UHT milk (or other specified broth).

Inoculate a "Test" flask with both the producer strain (E. faecium FAIR-E 198) and the

target pathogen to known initial concentrations (e.g., 10^6 CFU/mL and 10^3 CFU/mL,

respectively).

Inoculate a "Control" flask with only the target pathogen at the same initial concentration

as the test flask.

Incubate all flasks at the desired temperature (e.g., 35°C).[8]

Sampling and Enumeration:

At regular time intervals (e.g., 0, 3, 6, 12, 24, 48 hours), withdraw an aliquot from each

flask.

Perform serial dilutions of the samples in sterile saline.

Plate the dilutions onto selective agar media that allows for the differential counting of the

producer strain and the target pathogen. For example, use agar with a specific antibiotic to

which one strain is resistant but the other is sensitive.

Incubate the plates and count the colonies to determine the viable cell count (CFU/mL) for

each organism at each time point.

Data Analysis:
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Plot the log CFU/mL against time for both the test and control cultures.

The antimicrobial effect is determined by comparing the growth curve of the pathogen in

the presence of E. faecium FAIR-E 198 to its growth in the control flask.

Mechanism of Action
The enterocin from E. faecium FAIR-E 198 is a Class IIa bacteriocin.[1] The primary

mechanism of action for this class is the disruption of the target cell's cytoplasmic membrane,

leading to cell death.[9] This process typically involves two key steps.
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Target Bacterial Cell Membrane

Mannose Phosphotransferase
System (Man-PTS) Receptor

Step 2: Pore Formation
Enterocin inserts into the membrane,

forming an aqueous pore.

Facilitates insertion

Lipid Bilayer

Class IIa Enterocin
(from E. faecium FAIR-E 198)

Step 1: Receptor Binding
Enterocin binds to the

Man-PTS on the target cell surface.

Approaches cell

Binds to

Step 3: Cellular Leakage
Pore formation leads to dissipation of

ion gradients (H+, K+) and ATP.

Step 4: Cell Death
Loss of membrane potential and

essential molecules causes cell death.

Click to download full resolution via product page

Caption: Proposed Mechanism of Action for Class IIa Enterocins.
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Receptor Recognition and Binding: Class IIa bacteriocins use the mannose

phosphotransferase system (Man-PTS), a sugar transport protein complex, as a docking

receptor on the surface of susceptible Gram-positive bacteria.[5] The specificity of this

interaction is a key determinant of the bacteriocin's activity spectrum.

Membrane Insertion and Pore Formation: Following binding to the Man-PTS, the amphiphilic

helical structure of the enterocin facilitates its insertion into the cytoplasmic membrane.[9]

This insertion disrupts the membrane integrity, leading to the formation of pores.

Dissipation of Proton Motive Force: The pores allow for the uncontrolled efflux of small

molecules and ions, such as potassium (K+) and ATP, and disrupt the proton motive force

across the membrane.[9]

Cell Death: This loss of membrane potential and essential intracellular components

ultimately leads to the cessation of metabolic activity and cell death.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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